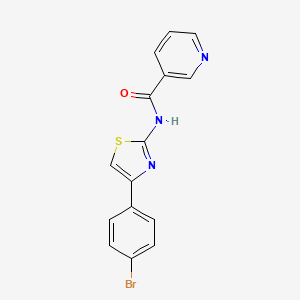

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEKOUCPUJAYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813504 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target.

Biochemical Analysis

Biochemical Properties

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit diverse biological activities, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule.

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated potent effects on prostate cancer cells.

Molecular Mechanism

At the molecular level, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications of this compound.

Synthesis and Structural Characteristics

This compound combines a thiazole moiety with a nicotinamide structure, featuring a bromophenyl substituent that enhances its biological properties through electronic effects. The synthesis typically involves the reaction of thiazole derivatives with nicotinamide under controlled conditions, allowing for the formation of the desired compound with high purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 25 (Chloramphenicol) |

| Escherichia coli | 100 | 50 (Ciprofloxacin) |

| Candida albicans | 75 | 20 (Fluconazole) |

The compound shows varying degrees of efficacy, with MIC values indicating moderate to potent activity compared to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound was tested using the Sulforhodamine B (SRB) assay, which measures cell viability.

Table 2: Anticancer Activity Against MCF7 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 12 |

| Reference Compound (Doxorubicin) | 0.5 |

The results indicate that this compound possesses significant anticancer activity, although it is less potent than established chemotherapeutics like Doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups like bromine enhances antimicrobial activity by increasing lipophilicity and improving membrane permeability. Conversely, substituents that are electron-donating may reduce activity due to steric hindrance or decreased interaction with target sites.

Table 3: SAR Analysis of Thiazole Derivatives

| Compound Name | Substituent Type | Biological Activity |

|---|---|---|

| This compound | Bromine | High antimicrobial |

| N-(4-(chlorophenyl)thiazol-2-yl)nicotinamide | Chlorine | Moderate antimicrobial |

| N-(phenylthiazol-2-yl)nicotinamide | No halogen | Low antimicrobial |

This analysis highlights the importance of substituent effects on the biological profile of thiazole derivatives .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound. For instance, a series of thiazole derivatives were synthesized and tested for their antimicrobial and anticancer properties. The findings suggest that modifications in the thiazole ring can significantly impact their efficacy against specific pathogens and cancer cell lines .

In one study, compounds with different substituents were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited improved activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, molecular docking studies indicated that certain derivatives possess strong binding affinities to bacterial receptors, enhancing their efficacy as antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay revealed that specific derivatives of this compound exhibit potent antiproliferative effects, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly impact the compound's effectiveness against specific pathogens or cancer cells. For example, the presence of electron-withdrawing groups like bromine enhances antimicrobial activity compared to unsubstituted analogs .

| Compound | Substituent | Activity Type | Notes |

|---|---|---|---|

| This compound | Bromine | Antimicrobial, Anticancer | Enhanced activity due to electronic effects |

| N-(4-(4-chlorophenyl)thiazol-2-yl)nicotinamide | Chlorine | Antimicrobial | Different electronic properties affecting activity |

| N-(5-methylthiazol-2-yl)nicotinamide | Methyl group | Anticancer | Variation in steric hindrance affecting binding |

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and nicotinamide moieties. Molecular modeling techniques such as docking studies are employed to predict the binding interactions of synthesized compounds with biological targets. These studies provide insights into how structural modifications can enhance pharmacological properties .

Case Studies and Research Findings

Several research studies have focused on the applications of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) .

- Anticancer Screening : Research highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (, Figure 1):

- Structural difference : Chlorine replaces bromine at the phenyl 4-position, and a hydroxyl group is introduced at the nicotinamide’s 6-position.

- Implications :

The 6-hydroxyl group enhances hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability .

6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (Compound 36) ():

- Structural difference : Fluorine replaces bromine, and a triazole-benzylthio group is added to the nicotinamide’s 6-position.

- Implications :

- Fluorine’s high electronegativity may strengthen dipole interactions with targets, while the triazole-benzylthio group introduces steric bulk and additional hydrogen-bonding sites.

- ESI-MS data (m/z = 406.1 [M + H]⁺) and HPLC purity (85.3%) suggest moderate stability and synthetic feasibility .

Heterocycle Modifications

Oxazole vs. Thiazole Derivatives

- N-(4-(Thiomorpholine-4-carbonyl)oxazol-2-yl)nicotinamide (5i) ():

- Structural difference : Oxazole replaces thiazole, and a thiomorpholine-carbonyl group is appended.

- Implications :

- Oxazole’s oxygen atom (vs.

- The thiomorpholine moiety introduces a flexible, sulfur-containing pharmacophore that may enhance interactions with cysteine residues in targets.

- ¹H-NMR data (δ 12.4 ppm for -NH amide) confirms stable amide bond formation .

Functional Group Additions

Hydrazine-Linked Analogs

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ():

- Structural difference : A methoxyphenyl-thiazole is linked to a tetrahydro-azepine hydrazine group.

- Implications :

- Methoxy’s electron-donating effect increases aromatic ring reactivity, while the hydrazine linker may confer redox activity or metal chelation.

Q & A

Q. What are the common synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide and related derivatives?

The synthesis typically involves condensation reactions between thiazole intermediates and nicotinamide derivatives. For example:

- Intermediate preparation : 4-(4-bromophenyl)thiazol-2-amine is synthesized via Hantzsch thiazole formation using α-bromo ketones and thiourea derivatives .

- Coupling with nicotinamide : The amine group on the thiazole reacts with activated nicotinamide derivatives (e.g., nicotinoyl chloride) under reflux in anhydrous solvents like THF or ethanol. Yields range from 44% to 84% depending on reaction optimization .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Melting Point | Reference |

|---|---|---|---|---|

| Thiazole formation | Thiourea + α-bromo ketone (ethanol, reflux) | 26–84% | 90–228°C | |

| Amide coupling | Nicotinoyl chloride + THF, triethylamine | 44–84% | 140–240°C |

Q. How is the structural characterization of this compound validated?

Characterization relies on spectroscopic and crystallographic methods:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1715 cm⁻¹, N-H bend at ~2924 cm⁻¹) .

- NMR : -NMR identifies aromatic protons (δ 7.11–8.64 ppm), thiazole NH (δ 12.36 ppm), and methylene groups (δ 3.55–3.65 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 456.31 [M]⁺) confirm molecular weight .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond: 1.71 Å; Br-C distance: 1.89 Å) .

Q. What in vitro assays evaluate its biological activity?

- Cytotoxicity : Sulforhodamine B (SRB) assay quantifies protein content in adherent cells, with linear correlation to cell density (signal-to-noise ratio ~1.5 at 564 nm) .

- Enzyme inhibition : α-Glucosidase inhibition assays measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as substrate .

- Anticancer activity : Compounds are screened against cancer cell lines (e.g., MCF-7, HepG2) using standardized protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) enhances lipophilicity and metabolic stability. For example, the 4-bromophenyl group improves binding to hydrophobic enzyme pockets .

- Scaffold modifications : Replacing nicotinamide with coumarin (as in ) increases α-glucosidase inhibition (IC₅₀ = 1.2 µM) via enhanced π-π stacking .

Q. Key SAR Findings :

| Modification | Biological Outcome | Reference |

|---|---|---|

| Bromophenyl at C4 | Increased cytotoxicity (IC₅₀: 5 µM vs. 20 µM for unsubstituted) | |

| Trifluoromethyl group | Improved pharmacokinetic stability (t₁/₂: 8 h vs. 2 h) |

Q. How to resolve contradictions in reported biological data?

Discrepancies may arise from:

- Assay variability : Compare SRB vs. MTT assay protocols (e.g., incubation time, cell line sensitivity).

- Structural analogs : Activity differences in derivatives (e.g., N-(4-chlorophenyl) vs. N-(4-bromophenyl)) may reflect substituent electronic effects .

- Dose-response curves : Ensure consistent IC₅₀ calculations (e.g., nonlinear regression vs. endpoint analysis).

Q. Methodological Recommendations :

Q. How can molecular docking inform derivative design?

Q. What strategies improve solubility without compromising activity?

Q. How are metabolic pathways and excretion profiles studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.